molecular formula C16H26N4O2S B12267181 4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12267181
M. Wt: 338.5 g/mol
InChI Key: SREVVMYOVLSMJV-UHFFFAOYSA-N
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Description

4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting tert-butyl hydrazine with carbon disulfide under basic conditions.

    Piperidine Ring Formation: The piperidine ring is formed by cyclization of appropriate precursors, often involving reductive amination.

    Coupling Reaction: The thiadiazole and piperidine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Morpholine Addition: Finally, the morpholine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the morpholine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The thiadiazole ring is known for its ability to interact with metal ions, which can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]piperidine
  • 4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]pyrrolidine

Uniqueness

4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H26N4O2S

Molecular Weight

338.5 g/mol

IUPAC Name

[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H26N4O2S/c1-16(2,3)14-17-18-15(23-14)20-6-4-5-12(11-20)13(21)19-7-9-22-10-8-19/h12H,4-11H2,1-3H3

InChI Key

SREVVMYOVLSMJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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